molecular formula C14H21NO2 B2556333 Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate CAS No. 2248267-85-6

Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate

Cat. No.: B2556333
CAS No.: 2248267-85-6
M. Wt: 235.327
InChI Key: IHINGTNNNCIYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an aminoethyl group, and a methyl group attached to a benzene ring

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9-6-7-11(8-12(9)10(2)15)13(16)17-14(3,4)5/h6-8,10H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHINGTNNNCIYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminoethyl)-4-methylbenzoate typically involves the esterification of 3-(1-aminoethyl)-4-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new carbon-nitrogen bonds, leading to various substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminoethyl)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active aminoethylbenzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate

Uniqueness

Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate is unique due to the presence of both an aminoethyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

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